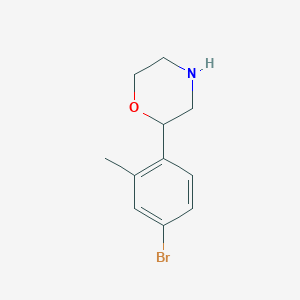

2-(4-Bromo-2-methylphenyl)morpholine

Description

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-(4-bromo-2-methylphenyl)morpholine |

InChI |

InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3 |

InChI Key |

KYBZBVNIDWCKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)morpholine typically involves the bromination of 2-methylphenylmorpholine. The process begins with the preparation of 2-methylphenylmorpholine, which is then subjected to bromination using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(2-methylphenyl)morpholine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(4-Bromo-2-methylphenyl)morpholine and analogous compounds:

Key Differences and Implications

Substitution Position on Morpholine: this compound has the phenyl group at the morpholine’s 2-position, whereas 4-[(4-Bromo-2-methylphenyl)methyl]morpholine substitutes the 4-position.

Fluorinated analogs often exhibit improved pharmacokinetic profiles .

Functional Group Variations :

- 2-(4-Bromo-2-methylphenyl)acetamide replaces the morpholine ring with an acetamide group, reducing basicity and altering solubility. Such derivatives are common in peptide mimetics but lack the conformational rigidity of morpholine-based structures.

Synthetic Utility :

- Brominated morpholines like the target compound are pivotal in nickel-catalyzed cross-coupling reactions , as demonstrated in the synthesis of 4-(4-(trifluoromethyl)phenyl)morpholine . The bromine atom facilitates aryl-amination and Suzuki-Miyaura reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromo-2-methylphenyl)morpholine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution between a brominated benzyl halide (e.g., 4-bromo-2-methylbenzyl chloride) and morpholine. A base such as potassium carbonate or sodium hydroxide is used in aprotic solvents like dichloromethane or toluene. Reaction optimization includes:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates.

- Solvent choice : Polar aprotic solvents enhance nucleophilicity.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields high purity .

- Validation : Monitor reaction progress via TLC or GC-MS. Confirm product identity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Answer :

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). C NMR confirms quaternary carbons (e.g., brominated aromatic carbons at δ 120–135 ppm).

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and packing interactions. Use single-crystal diffraction data (e.g., Cu-Kα radiation) for high-resolution analysis .

- Mass spectrometry : ESI-MS or EI-MS validates molecular weight (expected [M+H] ~ 270–280 Da).

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer : This compound serves as:

- Intermediate : For synthesizing bioactive molecules (e.g., kinase inhibitors or GPCR ligands) via Suzuki coupling or Buchwald-Hartwig amination.

- Biological probe : The bromine atom enables radiolabeling (e.g., Br) for imaging studies.

- SAR studies : Modifications to the methyl or morpholine groups explore steric and electronic effects on target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Discrepancies in unit cell parameters or thermal displacement factors may arise from:

- Disorder : Use SHELXL’s PART instruction to model disordered atoms.

- Twinned crystals : Apply Hooft/Y X parameters for twin refinement.

- Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM tool to detect missed symmetry .

- Example : If bond lengths deviate >0.02 Å from expected values, re-examine data collection parameters (e.g., temperature, radiation source).

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Answer :

- Protecting groups : Temporarily protect reactive sites (e.g., morpholine nitrogen with Boc groups) during halogenation steps.

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in later stages.

- Workflow : Use flow chemistry for exothermic steps (e.g., benzyl bromide synthesis) to minimize side reactions .

Q. How does the methyl group at the 2-position influence the compound’s interaction with biological targets?

- Answer :

- Steric hindrance : The methyl group may block access to hydrophobic pockets in enzymes (e.g., CYP450 isoforms), altering metabolic stability.

- Electronic effects : It increases electron density on the aromatic ring, affecting π-π stacking with receptor residues.

- Experimental validation : Compare IC values of methyl-substituted vs. unsubstituted analogs in enzyme inhibition assays .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Answer :

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Docking studies : AutoDock Vina or Schrödinger Glide models binding modes to targets (e.g., serotonin receptors).

- MD simulations : GROMACS assesses conformational stability in aqueous/lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.